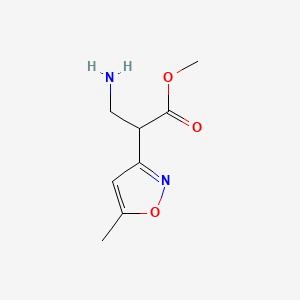
(R)-Methyl 3-amino-2-(5-methylisoxazol-3-YL)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Methyl 3-amino-2-(5-methylisoxazol-3-YL)propanoate is an organic compound that features a chiral center, making it an enantiomerically pure substance This compound is notable for its structural complexity, which includes an amino group, a methyl ester, and a 5-methylisoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-amino-2-(5-methylisoxazol-3-YL)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 5-methylisoxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the amino group: This step often involves the use of amination reactions, where an amine group is introduced into the molecule.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 3-amino-2-(5-methylisoxazol-3-YL)propanoate may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
®-Methyl 3-amino-2-(5-methylisoxazol-3-YL)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.
Substitution: The amino and ester groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
®-Methyl 3-amino-2-(5-methylisoxazol-3-YL)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-Methyl 3-amino-2-(5-methylisoxazol-3-YL)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Methyl 3-amino-2-(5-methylisoxazol-3-YL)propanoate: The enantiomer of the compound, which may have different biological activities.
Methyl 3-amino-2-(5-methylisoxazol-3-YL)propanoate: The racemic mixture containing both enantiomers.
3-amino-2-(5-methylisoxazol-3-YL)propanoic acid: The non-esterified form of the compound.
Uniqueness
®-Methyl 3-amino-2-(5-methylisoxazol-3-YL)propanoate is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer or racemic mixture
Propriétés
Formule moléculaire |
C8H12N2O3 |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
methyl 3-amino-2-(5-methyl-1,2-oxazol-3-yl)propanoate |
InChI |
InChI=1S/C8H12N2O3/c1-5-3-7(10-13-5)6(4-9)8(11)12-2/h3,6H,4,9H2,1-2H3 |
Clé InChI |
IGAVCQFTFLGUFM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)C(CN)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



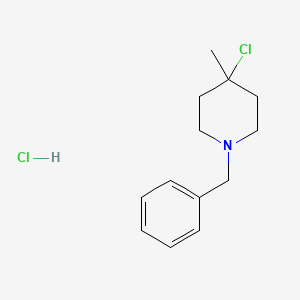
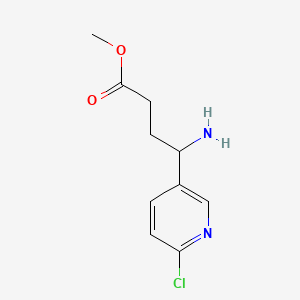

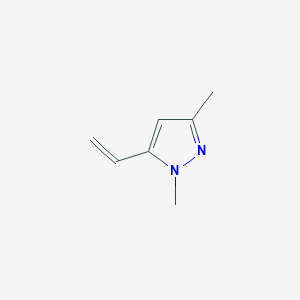
![Tert-butyl 2-[4-(aminooxy)-1,1-dioxo-1lambda6-thian-4-yl]acetate](/img/structure/B13550397.png)
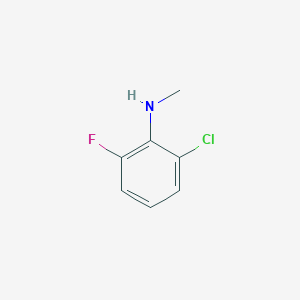
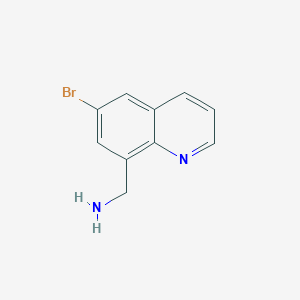

![(3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoicacid](/img/structure/B13550450.png)
